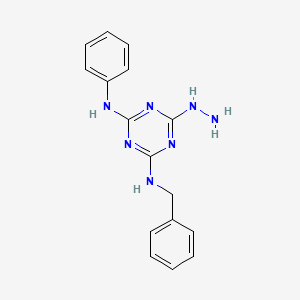
1,3,5-Triazine-2-hydrazine, 4-benzylamino-6-phenylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms This particular compound is characterized by the presence of benzyl and phenyl groups attached to the triazine ring, along with hydrazinyl and diamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyanuric chloride with benzylamine and phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate microwave-assisted synthesis to reduce reaction times and improve efficiency . The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents, acids, or bases depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the triazine ring can produce various hydrogenated derivatives. Substitution reactions can lead to the formation of a wide range of functionalized triazine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of key cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N2-Cyclohexyl-6-Hydrazinyl-N4-Phenyl-1,3,5-Triazine-2,4-Diamine: Similar structure but with a cyclohexyl group instead of a benzyl group.
N2,N4-Diethyl-6-Hydrazinyl-1,3,5-Triazine-2,4-Diamine: Contains diethyl groups instead of benzyl and phenyl groups.
6-Phenyl-1,3,5-Triazine-2,4-Diamine: Lacks the hydrazinyl and benzyl groups, making it less complex.
Uniqueness
N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of benzyl, phenyl, hydrazinyl, and diamine functionalitiesIts ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H17N7 |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-N-benzyl-6-hydrazinyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H17N7/c17-23-16-21-14(18-11-12-7-3-1-4-8-12)20-15(22-16)19-13-9-5-2-6-10-13/h1-10H,11,17H2,(H3,18,19,20,21,22,23) |
InChI Key |
SQGVRRFIRZBVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















